N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-2-(pyridin-3-yl)quinoline-4-carboxamide
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Overview
Description
N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-2-(pyridin-3-yl)quinoline-4-carboxamide is a complex organic compound that features a benzothiazole ring fused with a quinoline structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and diverse chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-2-(pyridin-3-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common approach is the acylation of 2-aminobenzenethiol with methyl chloroformate in pyridine, followed by heating with zinc dust in glacial acetic acid to form the benzothiazole core . The quinoline moiety can be introduced through a series of cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-2-(pyridin-3-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-2-(pyridin-3-yl)quinoline-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its bioactive properties.
Mechanism of Action
The mechanism of action of N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-2-(pyridin-3-yl)quinoline-4-carboxamide involves interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzothiazol-2(3H)-one: Shares the benzothiazole core but lacks the quinoline moiety.
N’-(1,3-benzothiazol-2-yl)-arylamides: Similar structure with variations in the arylamide group.
Uniqueness
N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-2-(pyridin-3-yl)quinoline-4-carboxamide is unique due to its fused benzothiazole-quinoline structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C22H14N4OS |
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Molecular Weight |
382.4 g/mol |
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-pyridin-3-ylquinoline-4-carboxamide |
InChI |
InChI=1S/C22H14N4OS/c27-21(26-22-25-18-9-3-4-10-20(18)28-22)16-12-19(14-6-5-11-23-13-14)24-17-8-2-1-7-15(16)17/h1-13H,(H,25,26,27) |
InChI Key |
WMNHCEHGIZMBMD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CN=CC=C3)C(=O)NC4=NC5=CC=CC=C5S4 |
Origin of Product |
United States |
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